molecular formula C11H9BrN2O2 B5865987 5-bromo-N-(2-pyridinylmethyl)-2-furamide

5-bromo-N-(2-pyridinylmethyl)-2-furamide

Cat. No. B5865987
M. Wt: 281.10 g/mol
InChI Key: UOZBFEAZGYOJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-pyridinylmethyl)-2-furamide, also known as PBF-509, is a small molecule inhibitor that has been studied for its potential therapeutic applications.

Mechanism of Action

5-bromo-N-(2-pyridinylmethyl)-2-furamide inhibits the activity of PTP1B by binding to the active site of the enzyme. This leads to an increase in insulin signaling, which can improve glucose uptake and metabolism in cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme Cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in mice. Additionally, this compound has been shown to have anti-inflammatory effects in various cell types. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-N-(2-pyridinylmethyl)-2-furamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study compared to larger proteins. However, one limitation is that this compound has only been studied in preclinical models, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 5-bromo-N-(2-pyridinylmethyl)-2-furamide. One direction is to further investigate its potential therapeutic applications in diabetes and obesity. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. Furthermore, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, the safety and efficacy of this compound in humans should be studied in clinical trials.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been studied for its potential therapeutic applications in diabetes, obesity, and inflammation. It inhibits the activity of PTP1B and COX-2, leading to improved glucose metabolism and anti-inflammatory effects. Although more research is needed, this compound shows promise as a potential therapeutic agent.

Synthesis Methods

The synthesis of 5-bromo-N-(2-pyridinylmethyl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-(pyridin-2-ylmethyl)amine in the presence of thionyl chloride. The resulting product is then purified through column chromatography to obtain this compound in high purity.

Scientific Research Applications

5-bromo-N-(2-pyridinylmethyl)-2-furamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the enzyme Protein Tyrosine Phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling. Therefore, this compound has been studied for its potential use in the treatment of diabetes and obesity.

properties

IUPAC Name

5-bromo-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-5-4-9(16-10)11(15)14-7-8-3-1-2-6-13-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZBFEAZGYOJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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